Structural and Physicochemical Differentiation: N-butyl vs. N-tert-butyl (PDD00013907)
The target compound's linear N-butyl chain contrasts dramatically with the branched N-tert-butyl chain of the closest in-class comparator, PDD00013907, a known PARG inhibitor. While the N-tert-butyl derivative exhibits an inhibitory EC50 of 30,000 nM in a human HeLa cell PARG assay [1], the N-butyl derivative is not reported as an active PARG inhibitor, suggesting a high degree of selectivity driven by the steric bulk of the substituent at the sulfonamide group. This non-activity profile qualifies the N-butyl compound as a prime negative control or an inert synthetic scaffold, a critical distinction for assay development.
| Evidence Dimension | Biological Activity (PARG Inhibition) |
|---|---|
| Target Compound Data | No reported PARG inhibitory activity |
| Comparator Or Baseline | N-tert-butyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (PDD00013907), EC50 = 30,000 nM |
| Quantified Difference | Class-level absence of inhibitory activity at the sulfonamide N-position for the linear butyl chain vs. branched tert-butyl chain |
| Conditions | Human HeLa cell PARG inhibition assay (BindingDB BDBM205478) |
Why This Matters
For researchers developing PARG-targeted therapeutics, this compound's inability to inhibit PARG makes it an essential tool for counter-screening, selectivity profiling, and eliminating assay artifacts from structurally similar active analogs.
- [1] BindingDB. (n.d.). BDBM205478: PDD00013907. BindingDB Entry: EC50 30,000 nM in PARG HeLa cell assay. View Source
